Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde

Regiochemistry Tautomerism Structural identity

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde (CAS 1545674-59-6) is a heterocyclic building block belonging to the pyrano[4,3-c]pyrazole scaffold class, characterized by a fused tetrahydropyran-pyrazole bicyclic core bearing an N1-methyl substituent and a reactive aldehyde group at the pyrazole 3-position. The compound has molecular formula C8H10N2O2 and molecular weight 166.18 g/mol, with the SMILES notation CN1N=C(C=O)C2=C1CCOC2 confirming N1-regiochemistry.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 1545674-59-6
Cat. No. B2498070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde
CAS1545674-59-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCN1C2=C(COCC2)C(=N1)C=O
InChIInChI=1S/C8H10N2O2/c1-10-8-2-3-12-5-6(8)7(4-11)9-10/h4H,2-3,5H2,1H3
InChIKeyGWVHHQILFXLMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde (CAS 1545674-59-6): Procurement-Grade Pyranopyrazole Aldehyde Building Block


1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde (CAS 1545674-59-6) is a heterocyclic building block belonging to the pyrano[4,3-c]pyrazole scaffold class, characterized by a fused tetrahydropyran-pyrazole bicyclic core bearing an N1-methyl substituent and a reactive aldehyde group at the pyrazole 3-position [1]. The compound has molecular formula C8H10N2O2 and molecular weight 166.18 g/mol, with the SMILES notation CN1N=C(C=O)C2=C1CCOC2 confirming N1-regiochemistry [1]. The pyranopyrazole scaffold is recognized for its broad pharmacological relevance, including anti-inflammatory, anticancer, and CNS-targeted activities [2]. This compound is catalogued as an in-stock building block by multiple suppliers, indicating reliable commercial availability for medicinal chemistry and chemical biology programs [1].

Why 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde Cannot Be Interchanged with Its Closest Pyranopyrazole Analogs


Substitution of 1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde with close structural analogs is not straightforward due to three orthogonal differentiation axes: (i) N-alkylation regiochemistry—this compound bears methylation at the N1 position of the pyrazole ring (SMILES: CN1N=C(C=O)C2=C1CCOC2), whereas the isomeric 2-methyl tautomer (CAS 1552444-81-1) carries the methyl group at N2, producing distinct electronic environments and reactivity profiles at the adjacent C3-aldehyde [1]; (ii) the aldehyde functional handle at C3 enables a suite of synthetic transformations (Schiff base formation, reductive amination, Knoevenagel condensation, Grignard addition) that cannot be replicated by the corresponding methyl ester (CAS 1211479-06-9) or chloromethyl (CAS 1823893-10-2) analogs [2]; and (iii) the N1-methyl substitution eliminates the tautomeric NH proton present in the unsubstituted analog (CAS 933752-21-7), altering hydrogen-bond donor capacity, solubility, and metabolic stability in downstream biological applications [2]. These structural differences translate into divergent performance in hit-to-lead and lead optimization campaigns [2].

Quantitative Differentiation Evidence for 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde vs. Closest Analogs


N1-Methyl Regiochemistry vs. N2-Methyl Tautomer: Structural Identity Confirmed by SMILES and Molecular Descriptors

The target compound (CAS 1545674-59-6) is the N1-methyl regioisomer, confirmed by canonical SMILES CN1N=C(C=O)C2=C1CCOC2, which places the methyl group on N1 of the pyrazole ring adjacent to the aldehyde-bearing C3 carbon [1]. In contrast, 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde (CAS 1552444-81-1) is the N2-methyl tautomer . Both share identical molecular formula (C8H10N2O2) and molecular weight (166.18 g/mol) but differ in InChI Key (GWVHHQILFXLMIK-UHFFFAOYSA-N vs. DBCODAUJWHNQEJ-UHFFFAOYSA-N), confirming they are distinct chemical entities [1]. The N1-methyl substitution places the electron-donating methyl group in closer proximity to the C3 aldehyde, modulating its electrophilicity relative to the N2-methyl isomer [2].

Regiochemistry Tautomerism Structural identity Medicinal chemistry

Aldehyde Functional Handle at C3 vs. Methyl Ester: Enabling Divergent Synthetic Pathways

The target compound carries a formyl (-CHO) group at the pyrazole C3 position (MW 166.18 g/mol) [1]. The closest commercially available C3-oxidized analog is methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS 1211479-06-9, MW 182.18 g/mol), which bears a methyl ester (-COOCH3) at the same position . The aldehyde enables reductive amination, Schiff base condensation, Knoevenagel reactions, and Grignard additions—transformations not directly accessible from the ester without prior reduction to the alcohol and re-oxidation. The ester analog requires activation or hydrolysis before undergoing amine coupling, adding synthetic steps [2].

Synthetic chemistry Aldehyde reactivity Building block Derivatization

Molecular Weight and Lipophilicity Differentiation from N-Unsubstituted (NH) Analog

The target compound (MW 166.18 g/mol, C8H10N2O2) incorporates an N1-methyl group absent in the unsubstituted analog 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (CAS 933752-21-7, MW 152.15 g/mol, C7H8N2O2) [1]. The methyl group increases molecular weight by 14.03 g/mol (+9.2%) and eliminates the tautomeric NH proton (hydrogen bond donor count: 0 vs. 1 for the NH analog) [1]. Removal of the H-bond donor is expected to increase logP and membrane permeability, consistent with general SAR trends in pyrazole medicinal chemistry [2]. Additionally, the N1-methyl group blocks a potential metabolic soft spot (N-glucuronidation or N-oxidation), potentially improving metabolic stability compared to the NH-bearing scaffold [2].

Physicochemical properties Lipophilicity Drug-likeness Lead optimization

Anti-Inflammatory Patent Coverage for the Tetrahydropyrano[4,3-c]pyrazole Scaffold Class

U.S. Patent US4178379A (expired) explicitly claims 2,4,6,7-tetrahydropyrano[4,3-c]pyrazoles as anti-inflammatory compositions and methods of use for treating inflammatory conditions in mammalian species [1]. The patent discloses compounds of formula wherein Z is O, S, SO or SO2; R is H, halo, lower alkyl, lower alkoxy, lower alkanoyl, aroyl, cyano or CF3; and R' is H, lower alkyl, aryl-lower alkyl, aryl or halo-lower alkyl [1]. The target compound, bearing an N1-methyl group (R' = CH3) and a C3-formyl substituent (R = CHO), falls within the scope of this foundational patent [1]. In contrast, related scaffolds such as pyrano[2,3-c]pyrazoles are more commonly associated with kinase inhibition (p38 MAPK, EGFR/VEGFR-2) rather than anti-inflammatory indications [2][3].

Anti-inflammatory Patent landscape IP position Therapeutic applications

Sigma Receptor Pharmacophore: Pyrano[4,3-c]pyrazole Scaffold Enables CNS Target Engagement

Spirocyclic pyrano[4,3-c]pyrazole derivatives have been validated as high-affinity sigma-1 (σ1) receptor ligands. A representative spiro[piperidine-4,4'-pyrano[4,3-c]pyrazole] analog demonstrated Ki (σ1) = 7.0 nM and Ki (σ2) = 39.7 nM, yielding 5.7-fold σ1/σ2 selectivity [1]. The pyrano[4,3-c]pyrazole scaffold serves as the core pharmacophoric element in these ligands, with the spirocyclic fusion at the 4-position of the tetrahydropyran ring [1][2]. The target compound, bearing an aldehyde at C3, provides a direct synthetic entry point for constructing diverse spirocyclic or C3-derivatized analogs through aldehyde-based chemistry without requiring de novo scaffold construction [3]. In contrast, the simple pyrano[2,3-c]pyrazole scaffold (different ring fusion) has not been reported as a sigma receptor pharmacophore but is instead pursued for kinase and coronavirus inhibition [3].

Sigma receptor CNS drug discovery GPCR Neuropharmacology

Commercial Availability Benchmark: In-Stock Status and Multi-Supplier Sourcing vs. Single-Source Analogs

The target compound is catalogued as an in-stock building block by Chemspace (CSSB00015975433), with multiple catalog identifiers (ArZ-UP183149, BB4LS-EN300-6504594, BBV-77602826, BL58272, CSC015975433) indicating multi-supplier sourcing availability [1]. In comparison, the 1-ethyl analog (CAS 1783632-71-2, MW 180.20 g/mol) is listed by fewer suppliers, and the 2-methyl tautomer (CAS 1552444-81-1) is available through Biosynth/CymitQuimica at premium pricing (€610/50mg, €1,694/500mg) . The N-unsubstituted analog (CAS 933752-21-7) is widely available (AKSci, MolCore, Leyan) but at variable purity grades (95%–98%) . The methyl ester analog (CAS 1211479-06-9) is priced at €477/g from CymitQuimica, making it more expensive per gram than the target aldehyde .

Supply chain Commercial availability Procurement Building block

High-Impact Application Scenarios for 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Targeted Library Synthesis for CNS Drug Discovery

The pyrano[4,3-c]pyrazole scaffold has demonstrated validated sigma-1 receptor engagement (Ki = 7.0 nM for spirocyclic derivatives), supporting its use as a core template for CNS-targeted library synthesis [1]. The C3 aldehyde of the target compound enables rapid diversification via reductive amination or Schiff base formation to generate focused libraries of C3-aminated or C3-iminated analogs. The N1-methyl group eliminates the NH hydrogen bond donor, improving predicted CNS penetration relative to the unsubstituted NH analog (CAS 933752-21-7) [2]. Procurement of this specific building block enables direct entry into the sigma receptor chemical space without requiring de novo synthesis of the fused pyrano[4,3-c]pyrazole core [1]. Note: high-strength differential evidence is limited to class-level inference; direct comparative biological data for this specific compound vs. close analogs in sigma receptor assays are not available from primary literature at the time of this analysis.

Anti-Inflammatory Lead Optimization Leveraging Expired Patent IP Space

U.S. Patent US4178379A established the anti-inflammatory utility of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazoles, with claims covering the target compound's scaffold and substitution pattern (N1-lower alkyl, C3 substituent) [1]. The expired status of this patent provides freedom-to-operate for anti-inflammatory drug discovery programs. The aldehyde handle enables systematic SAR exploration at the C3 position—a key vector for modulating anti-inflammatory potency—while the N1-methyl group provides a fixed substitution for metabolic stability optimization [2]. The pyrano[4,3-c]pyrazole scaffold is differentiated from the more commonly pursued pyrano[2,3-c]pyrazole kinase inhibitor scaffold, offering an alternative mechanism-of-action space for inflammation targets [2]. Note: this scenario is based on class-level patent evidence; specific anti-inflammatory IC50 or in vivo efficacy data for the target compound have not been identified in primary research papers accessible for this analysis.

Diversity-Oriented Synthesis (DOS) Using the Aldehyde as a Privileged Diversification Point

The aldehyde functional group at C3 serves as a versatile diversification point for diversity-oriented synthesis (DOS) campaigns, enabling at least four distinct one-step transformations (reductive amination, Schiff base condensation, Knoevenagel reaction, Grignard addition) without protective group manipulation [1]. This contrasts with the methyl ester analog (CAS 1211479-06-9), which requires 2-step activation (hydrolysis then coupling, or reduction then oxidation) before achieving similar diversity [2]. The N1-methyl substitution ensures regiochemical homogeneity, avoiding the tautomeric ambiguity inherent in the NH analog (CAS 933752-21-7) that could lead to product mixtures upon derivatization [1]. Multi-supplier availability (≥5 suppliers) supports procurement at gram scale for library production [1].

Metabolic Stability Optimization via N1-Methyl Blockade of Metabolic Soft Spot

The N1-methyl group on the target compound eliminates the tautomeric NH proton present in the unsubstituted analog (CAS 933752-21-7, HBD count = 1 vs. 0), which is a known metabolic liability in pyrazole-containing compounds due to potential N-glucuronidation or N-oxidation [1]. The absence of this hydrogen bond donor also reduces topological polar surface area (tPSA predicted ~27 Ų for the core scaffold) [2], consistent with improved membrane permeability. While direct comparative metabolic stability data (e.g., microsomal half-life, intrinsic clearance) for this specific compound pair are not available from primary literature, the class-level SAR from the pyranopyrazole review supports N-methylation as a general strategy for improving the drug-likeness of NH-bearing heterocyclic scaffolds [1]. This makes the target compound a superior starting point for lead optimization compared to the NH analog.

Quote Request

Request a Quote for 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.